4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide
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Overview
Description
4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the following steps:
Formation of the Benzoxazine Ring: The benzoxazine ring is formed by the reaction of an amine with formaldehyde and a phenol derivative. This reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.
Amidation: The final step involves the formation of the amide bond by reacting the nitrated benzoxazine derivative with a suitable amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or sodium borohydride can be used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazine ring.
Reduction: Amino derivatives of the compound.
Substitution: Substituted benzoxazine derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown potential as an inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in various diseases such as cancer, inflammation, and cardiovascular diseases.
Agriculture: Benzoxazine derivatives have been explored for their herbicidal and pesticidal properties.
Materials Science: The unique structural properties of benzoxazine derivatives make them suitable for use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets:
BET Proteins: The compound inhibits BET proteins by binding to their bromodomains, which are responsible for recognizing acetylated lysine residues on histones.
Protoporphyrinogen Oxidase (Protox): In agricultural applications, the compound may inhibit protox, an enzyme involved in the biosynthesis of chlorophyll, leading to the death of weeds.
Comparison with Similar Compounds
4-nitro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide can be compared with other benzoxazine derivatives:
Similar Compounds: Compounds such as 3-hydroxy-4-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl)-2,2-dimethyldihydro-2H-benzopyran and 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-diones
Uniqueness: The presence of the nitro group and the specific substitution pattern on the benzoxazine ring make this compound unique in terms of its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11N3O5 |
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Molecular Weight |
313.26 g/mol |
IUPAC Name |
4-nitro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide |
InChI |
InChI=1S/C15H11N3O5/c19-14-8-23-13-6-3-10(7-12(13)17-14)16-15(20)9-1-4-11(5-2-9)18(21)22/h1-7H,8H2,(H,16,20)(H,17,19) |
InChI Key |
YMAVCHMFLCRFKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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